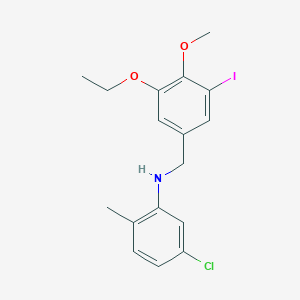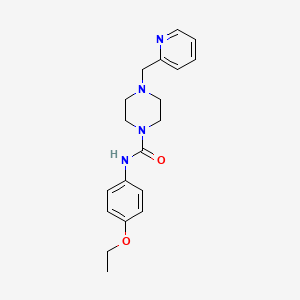
(5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine
Descripción general
Descripción
(5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine is a chemical compound that has recently gained attention in the field of scientific research. This compound is known for its potential applications in various fields such as medicine, pharmacology, and biochemistry.
Mecanismo De Acción
The mechanism of action of (5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine is not well understood. However, it is believed to exert its effects through the modulation of certain receptors and enzymes. It has been found to modulate the activity of certain neurotransmitters such as dopamine and serotonin, and has been shown to inhibit the activity of certain enzymes such as tyrosine kinase.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been found to have antibacterial properties by inhibiting the growth of bacteria. In addition, this compound has been found to modulate the activity of certain neurotransmitters, which may have implications for the treatment of various neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine in lab experiments is its potential applications in various fields of scientific research. It has been found to have anticancer and antibacterial properties, and has potential applications in the field of neuroscience. However, one of the limitations of using this compound in lab experiments is its limited availability. It is a relatively new compound, and its synthesis is complex and time-consuming.
Direcciones Futuras
There are several future directions for the research on (5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine. One potential direction is to further investigate its potential applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitters, which may have implications for the treatment of various neurological disorders. Another potential direction is to investigate its potential applications in the field of cancer research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. Finally, further research is needed to investigate the mechanism of action of this compound, which may provide insights into its potential applications in various fields of scientific research.
Aplicaciones Científicas De Investigación
(5-chloro-2-methylphenyl)(3-ethoxy-5-iodo-4-methoxybenzyl)amine has potential applications in various fields of scientific research. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells in vitro. It has also been found to have antibacterial properties and has been shown to be effective against various strains of bacteria. In addition, this compound has been found to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of certain neurotransmitters.
Propiedades
IUPAC Name |
5-chloro-N-[(3-ethoxy-5-iodo-4-methoxyphenyl)methyl]-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClINO2/c1-4-22-16-8-12(7-14(19)17(16)21-3)10-20-15-9-13(18)6-5-11(15)2/h5-9,20H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHOGBYLBLIOYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CNC2=C(C=CC(=C2)Cl)C)I)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({4-[(4-oxo-3(4H)-quinazolinyl)methyl]cyclohexyl}carbonyl)-beta-alanine](/img/structure/B4774396.png)
![4-(difluoromethyl)-3-methyl-6-(4-methylphenyl)-1-propyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4774404.png)
![1-butyl-7-cyclopropyl-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4774405.png)

![N-[3-(dimethylamino)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B4774421.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4774427.png)
![2-(4-formyl-2-methoxyphenoxy)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4774430.png)
![5-[(4-tert-butylphenoxy)methyl]-1-(4-fluorophenyl)-1H-tetrazole](/img/structure/B4774458.png)
![N-[3-(6-methyl-1H-benzimidazol-2-yl)phenyl]-2-furamide](/img/structure/B4774463.png)
![N-({4-allyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4774470.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(3-methylphenyl)urea](/img/structure/B4774480.png)
![2-{[(2,6-dichlorobenzyl)sulfonyl]amino}benzamide](/img/structure/B4774482.png)